![molecular formula C₅¹³C₅H₁₃N₅O₄ B1146131 Adenosine-13C5 CAS No. 159496-13-6](/img/structure/B1146131.png)
Adenosine-13C5
Overview
Description
Adenosine-13C5 is a compound with the molecular formula C10H13N5O4 . It is a purine nucleoside base, most commonly recognized with the molecule adenosine triphosphate, or ATP, and is used thoroughly throughout the entire body in general metabolism .
Synthesis Analysis
A synthetic route to the 13C-labeled compound has not been previously reported. The method employs a hybrid enzymatic, and chemical synthesis approach that applies an enzymatic conversion from adenosine to inosine followed by a ring-cleavage of the protected inosine .Molecular Structure Analysis
The molecular structure of Adenosine-13C5 is described by the IUPAC name (2 R ,3 R ,4 S ,5 R )-2- (6-aminopurin-9-yl)-5- (hydroxy (1 13 C)methyl) (2,3,4,5- 13 C 4 )oxolane-3,4-diol . The compound has a molecular weight of 272.21 g/mol .Chemical Reactions Analysis
Adenosine-13C5 is involved in various chemical reactions. For instance, it plays a role in the beneficial effects of regular calorie restriction on healthspan . It is also used in a myocardial perfusion stress imaging study for its vasodilatory effects .Physical And Chemical Properties Analysis
Adenosine-13C5 has a molecular weight of 272.21 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 8 . The compound has a Rotatable Bond Count of 2 . Its Exact Mass and Monoisotopic Mass are both 272.11352809 g/mol .Scientific Research Applications
Metabolic Flux Analysis
Adenosine-13C5 is primarily used in metabolic flux analysis . This technique allows researchers to measure the rates of biochemical reactions in living cells. By tracing the fate of carbon atoms from Adenosine-13C5, scientists can gain insight into the pathways and mechanisms of adenosine metabolism .
Cardiovascular Disease Research
Adenosine-13C5 has been used to investigate the role of adenosine in cardiovascular disease . Adenosine plays a crucial role in many physiological processes, including regulation of heart rate and blood flow. Researchers can use Adenosine-13C5 to study how these processes are altered in cardiovascular disease.
Cancer Research
Adenosine-13C5 is also used in cancer research . Adenosine has been found to promote tumor growth and progression in some types of cancer. Researchers can use Adenosine-13C5 to study the role of adenosine in cancer and develop new therapeutic strategies.
Drug Development
Adenosine-13C5 can be used in the development of new drugs . By studying how Adenosine-13C5 is metabolized in the body, researchers can design drugs that mimic its effects or block its action. This can lead to the development of new treatments for a variety of diseases.
Biochemical Phenomena Investigation
Adenosine-13C5 is employed in scientific investigations as a tracer to probe and comprehend metabolic processes and other biochemical phenomena .
Stable Isotope Labeling
Adenosine-13C5 is used in stable isotope labeling , a technique used in mass spectrometry to help identify and quantify molecules . The carbon-13 isotopes in Adenosine-13C5 can be detected and quantified, providing valuable information about the molecule’s structure and function .
Mechanism of Action
Adenosine-13C5, also known as (2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol or DTXSID40936112, is a variant of adenosine, a ubiquitous endogenous autacoid . This article will discuss the mechanism of action of Adenosine-13C5, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
Adenosine-13C5 acts through the enrollment of four G protein-coupled receptors: A1, A2A, A2B, and A3 . These receptors are expressed across species and by virtually all tissues .
Mode of Action
Adenosine-13C5, like adenosine, is an agonist of adenosine receptors A1 and A2 . It reduces conduction time in the atrioventricular node of the heart by inducing potassium efflux and inhibiting calcium influx through channels in nerve cells, leading to hyperpolarization and an increased threshold for calcium-dependent action .
Safety and Hazards
Future Directions
Adenosine-13C5 has potential applications in various fields. For instance, it has been proposed as a strategy for improving cardiovascular and other physiological functions with aging in humans . Future clinical trials should further assess the potential benefits of Adenosine-13C5 for reducing blood pressure and arterial stiffness .
properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-7,9-10,16-18H,1H2,(H2,11,12,13)/t4-,5?,6-,7-,9?,10-/m1/s1/i1+1,4+1,6+1,7+1,10+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPHCAJAEHBRPV-UFOMNOBLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2C(C(=N1)N)N=CN2C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2C(C(=N1)N)N=CN2[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40936112 | |
Record name | 9-Pentofuranosyl-3,4,5,9-tetrahydro-6H-purin-6-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40936112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol | |
CAS RN |
159496-13-6 | |
Record name | 9-Pentofuranosyl-3,4,5,9-tetrahydro-6H-purin-6-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40936112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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